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  • Product: 1-Oxa-8-azaspiro[4.6]undecane
  • CAS: 1160800-42-9

Core Science & Biosynthesis

Foundational

1-Oxa-8-azaspiro[4.6]undecane chemical properties

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-Oxa-8-azaspiro[4.6]undecane , a spirocyclic scaffold characterized by the orthogonal fusion of a tetrahydrofuran...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-Oxa-8-azaspiro[4.6]undecane , a spirocyclic scaffold characterized by the orthogonal fusion of a tetrahydrofuran (THF) ring and an azepane ring.

Executive Summary

1-Oxa-8-azaspiro[4.6]undecane represents a high-value pharmacophore in modern drug discovery, classified under "spirocyclic ethers." Unlike flat aromatic scaffolds, this moiety offers significant three-dimensional complexity (


 character), which correlates with improved solubility, metabolic stability, and receptor selectivity.[1]

The scaffold is structurally distinct due to the fusion of a rigid 5-membered ether ring (tetrahydrofuran) and a flexible 7-membered amine ring (azepane). This combination provides a unique vector for side-chain attachment, making it a bioisostere for substituted piperidines and morpholines in G-protein coupled receptor (GPCR) and Sigma receptor ligands.

Chemical Identity & Structural Profile[2][3][4][5][6]

Nomenclature & Identification[4][5]
  • IUPAC Name: 1-Oxa-8-azaspiro[4.6]undecane

  • SMILES: C1CC2(CCCO2)CCNC1 (Free base)[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 155.24 g/mol

  • Key Structural Feature: A quaternary spiro-carbon at position 5 (relative to the small ring) connecting the oxygen-containing ring (positions 1-5) and the nitrogen-containing ring (positions 6-11).

Physicochemical Properties (Calculated)

The following data represents the core scaffold without substituents.

PropertyValueImplication for Drug Design
cLogP ~0.9 - 1.2Moderate lipophilicity; suitable for CNS penetration.
pKa (Calc) 10.5 - 11.0Highly basic secondary amine (azepane N); exists as a cation at physiological pH.
TPSA ~21 ŲLow polar surface area, favoring membrane permeability.
H-Bond Donors 1 (NH)Amenable to functionalization (alkylation, acylation).
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor; N is a strong acceptor/donor.
Rotatable Bonds 0High rigidity reduces entropic penalty upon binding.

Synthetic Methodologies

The synthesis of 1-oxa-8-azaspiro[4.6]undecane requires the construction of a spiro-ether from a cyclic ketone. The most robust protocol involves the "Allylation-Hydroboration-Cyclization" sequence starting from N-protected-4-azepanone .

Reaction Logic
  • Nucleophilic Addition: Grignard addition of an allyl group to the ketone creates the quaternary center.

  • Hydroboration: Anti-Markovnikov hydration of the alkene yields a primary alcohol.

  • Intramolecular Etherification: Activation of the primary alcohol (mesylation) triggers nucleophilic attack by the tertiary hydroxyl group to close the THF ring.

Experimental Protocol

Target: tert-butyl 1-oxa-8-azaspiro[4.6]undecane-8-carboxylate (Protected Intermediate)

Step 1: Allylation
  • Reagents: tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq), Allylmagnesium bromide (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of tert-butyl 4-oxoazepane-1-carboxylate in dry THF to 0°C under

      
      .
      
    • Dropwise add AllylMgBr (1 M in ether). Stir for 2 h, allowing warming to RT.

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Result: 4-allyl-4-hydroxyazepane derivative.

Step 2: Hydroboration-Oxidation
  • Reagents: 9-BBN (0.5 M in THF),

    
     (30%), NaOH (3 M).
    
  • Procedure:

    • Add 9-BBN to the Step 1 product in THF at 0°C. Reflux for 2 h.

    • Cool to 0°C. Add NaOH solution followed by dropwise

      
      .
      
    • Stir for 1 h (oxidative cleavage of borane). Extract with EtOAc.

    • Result: The diol intermediate (primary/tertiary diol).

Step 3: Cyclization (Spiro-Ring Formation)
  • Reagents: Methanesulfonyl chloride (MsCl),

    
    , DCM, then NaH (or tBuOK) in THF.
    
  • Procedure:

    • Dissolve diol in DCM/Et3N at 0°C. Add MsCl (1.1 eq) to selectively mesylate the primary alcohol.

    • Isolate the mesylate or proceed in one pot.

    • Treat with NaH (2.0 eq) in dry THF at reflux. The tertiary alkoxide displaces the primary mesylate.

    • Yield: 60-75% over 3 steps.

Step 4: Deprotection
  • Reagents: TFA/DCM (1:4) or HCl/Dioxane.

  • Procedure: Standard Boc-removal yields the 1-oxa-8-azaspiro[4.6]undecane salt.

Synthesis Workflow Diagram

Synthesis Start N-Boc-4-Azepanone Step1 Allyl Grignard Addition Start->Step1 Inter1 Tertiary Alcohol (Allyl adduct) Step1->Inter1 Step2 9-BBN / H2O2 (Hydroboration) Inter1->Step2 Inter2 Diol Intermediate Step2->Inter2 Step3 MsCl / Base (Cyclization) Inter2->Step3 Product 1-Oxa-8-azaspiro [4.6]undecane (Boc) Step3->Product

Figure 1: Synthetic route for the construction of the 1-oxa-8-azaspiro[4.6]undecane core.[1]

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This scaffold serves as a superior bioisostere for 4-substituted piperidines and morpholines .

  • Conformational Restriction: The spiro-fusion locks the C-O bond vector, reducing the entropic cost of binding compared to a flexible ether side chain.

  • Metabolic Stability: The quaternary carbon prevents oxidative metabolism (e.g., hydroxylation) at the 4-position of the azepane ring, a common metabolic soft spot.

Case Study: Sigma-1 ( ) Receptor Ligands

Research into the homologous 1-oxa-8-azaspiro[4.5]decane (6-membered amine ring) has demonstrated high affinity for


 receptors. The [4.6] analog (7-membered) extends this utility by altering the hydrodynamic volume and bite angle of the nitrogen lone pair.
  • Mechanism: The basic nitrogen forms a salt bridge with Asp126 in the

    
     receptor, while the spiro-ether moiety occupies a hydrophobic pocket, with the oxygen potentially engaging in water-mediated H-bonding.
    
  • Therapeutic Areas: Neuropathic pain, neurodegeneration, and depression.

Structure-Activity Relationship (SAR) Logic

SAR Core 1-Oxa-8-azaspiro [4.6]undecane N_Term Azepane Nitrogen (N8) Core->N_Term O_Term Ether Oxygen (O1) Core->O_Term Spiro Spiro Carbon (C5) Core->Spiro Mod1 Primary site for diversity (Alkylation/Acylation) N_Term->Mod1 Function Mod2 H-bond acceptor Modulates LogP O_Term->Mod2 Function Mod3 Controls 3D Vector Increases Fsp3 Spiro->Mod3 Function

Figure 2: Functional decomposition of the scaffold for medicinal chemistry optimization.

References

  • PubChemLite. 1-oxa-8-azaspiro[4.6]undecane hydrochloride. PubChem.[2][3] Available at: [Link]

  • Wuest, F., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Journal of Medicinal Chemistry. (Extrapolated homolog data). Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (General spirocycle synthesis principles). Available at: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

Exploratory

Structural Elucidation and Validation of 1-Oxa-8-azaspiro[4.6]undecane Scaffolds

Executive Summary The 1-Oxa-8-azaspiro[4.6]undecane scaffold represents a critical structural motif in modern medicinal chemistry, offering a high fraction of saturated carbon ( ) and distinct 3D vectors compared to trad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Oxa-8-azaspiro[4.6]undecane scaffold represents a critical structural motif in modern medicinal chemistry, offering a high fraction of saturated carbon (


) and distinct 3D vectors compared to traditional flat aromatic systems.[1][2] This guide provides a definitive technical protocol for the structural elucidation of this spirocyclic system. It addresses the specific challenges posed by the quaternary spiro center and the conformational flexibility of the seven-membered azepane ring.

Synthetic Provenance and Isomeric Context

Before initiating spectral analysis, the synthetic origin must be understood to anticipate regioisomeric impurities. The [4.6] spiro system is typically accessed via two primary routes:

  • Ring-Closing Metathesis (RCM): Cyclization of diallyl precursors often yields the spiro-alkene, which is subsequently hydrogenated.

  • Spiro-Annulation: Reaction of 4-substituted oxan-4-ones or equivalent precursors.

Critical Isomerism: The position of the heteroatoms relative to the spiro center is fixed by the synthesis. However, the "8-aza" designation implies a specific regiochemistry where the nitrogen is located at the


-position relative to the spiro junction within the seven-membered ring.
ParameterSpecification
Formula

MW 155.24 g/mol
Ring Systems Tetrahydrofuran (5-membered) + Azepane (7-membered)
Spiro Center Quaternary Carbon (C5)
Chirality Achiral (meso) if unsubstituted; Chiral if substituted

The Elucidation Matrix: Validating Connectivity

The primary challenge in elucidating 1-Oxa-8-azaspiro[4.6]undecane is the quaternary spiro carbon , which acts as a "magnetization sink," breaking the proton spin system continuity between the two rings.

Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) in positive mode.

  • Target Ion:

    
    [3]
    
  • Validation: Absence of

    
     adducts suggests high purity; however, spiro-amines often trap cations.
    
  • Fragmentation: Look for characteristic loss of the ether ring (

    
    ) or retro-Diels-Alder pathways if unsaturation is present.
    
NMR Spectroscopy Strategy

The flexibility of the 7-membered azepane ring often results in broadened signals at room temperature due to slow exchange between chair and twist-boat conformers.

Recommended Solvent:


 (Benzene-d6) is superior to 

for this scaffold. The magnetic anisotropy of the benzene ring often resolves overlapping methylene protons in the 7-membered ring.
Step 1: 1D

C NMR - The Carbon Backbone

The most distinct feature is the quaternary spiro carbon.

  • Expected Shift:

    
     ppm (deshielded by the adjacent oxygen).
    
  • Differentiation: The

    
    -carbons to Nitrogen (C7, C9) will appear at 
    
    
    
    ppm, while the
    
    
    -carbon to Oxygen (C2) will be at
    
    
    ppm.
Step 2: 2D HMBC - Bridging the Gap

Since the spiro carbon has no attached protons, Heteronuclear Multiple Bond Correlation (HMBC) is the only way to definitively link the 5-membered and 7-membered rings.

  • Critical Correlation 1: Protons on C4 (5-ring) must show a strong

    
     or 
    
    
    
    correlation to the spiro carbon (C5).
  • Critical Correlation 2: Protons on C6 (7-ring) must show a correlation to the same spiro carbon (C5).

  • Validation: If C4 and C6 correlate to different quaternary carbons, the spiro structure is incorrect (likely a fused system).

Step 3: 1D

N NMR (Optional but Recommended)

Using


 HMBC allows confirmation of the nitrogen position (8-aza) by verifying correlations to the 

-protons (C7, C9).
Visualization of Connectivity Logic

The following diagram illustrates the logical flow for confirming the spiro-connectivity.

ElucidationFlow cluster_logic HMBC Connectivity Check Synthesis Synthetic Precursor (Diallyl or Ketone) HRMS HRMS (ESI+) Confirm C9H17NO Synthesis->HRMS Purity Check NMR_1D 1D NMR (1H, 13C) Identify Quaternary C (~85 ppm) HRMS->NMR_1D Formula OK HMBC 2D HMBC Bridge Spiro Center NMR_1D->HMBC Locate Spiro C NOESY NOESY/ROESY Spatial Confirmation HMBC->NOESY Connect Rings Structure CONFIRMED STRUCTURE 1-Oxa-8-azaspiro[4.6]undecane NOESY->Structure Final Proof Ring5 Ring 5 (O-CH2) SpiroC Spiro Carbon (C5) Ring5->SpiroC 3J Correlation Ring7 Ring 7 (N-CH2) Ring7->SpiroC 3J Correlation

Caption: Logical workflow for structural confirmation, highlighting the critical HMBC "bridge" required to connect the heterocyclic rings.

Conformational Dynamics & Stereochemistry

The Azepane Challenge

The 7-membered ring is not static.[4][5] It exists in a dynamic equilibrium between twist-chair and twist-boat forms.

  • Symptom: Broadening of proton signals at C6, C7, C9, C10 in

    
     at 298 K.
    
  • Resolution: Perform Variable Temperature (VT) NMR.

    • High Temp (323 K): Fast exchange limit; signals sharpen, allowing accurate integration.

    • Low Temp (233 K): Decoalescence; distinct conformers become visible. This is critical if determining relative stereochemistry of substituents on the 7-membered ring.

Stereochemical Assignment (If Substituted)

While the parent [4.6]undecane is achiral (assuming the N-H inverts rapidly), substitution creates chirality.

  • NOESY/ROESY: Essential for determining relative stereochemistry (cis/trans) across the spiro center.

  • Vector Analysis: A substituent on C2 (5-ring) and C7 (7-ring) will show NOE correlations only if they occupy the same face of the spiro-junction.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[2] "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters.

  • Sigma-1 Receptor Ligands (Analogous [4.5] Systems)

    • Rui, M., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.

  • Conformational Analysis of 7-Membered Rings

    • Bingham, R. C., et al. (1975). "Conformational Analysis of 7-Membered Heterocycles." Journal of the American Chemical Society.[6]

  • Fsp3 and Clinical Success

    • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][7] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Oxa-8-azaspiro[4.6]undecane

Introduction: The Significance of the 1-Oxa-8-azaspiro[4.6]undecane Scaffold The 1-oxa-8-azaspiro[4.6]undecane core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. This spirocyclic syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Oxa-8-azaspiro[4.6]undecane Scaffold

The 1-oxa-8-azaspiro[4.6]undecane core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. This spirocyclic system, featuring a tetrahydrofuran ring fused to a seven-membered azepane ring through a shared carbon atom, imparts a unique three-dimensional geometry to molecules. This structural rigidity and complexity are highly desirable in the design of novel therapeutic agents, as they can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of related oxa-azaspirocycles have shown promise as ligands for various receptors in the central nervous system, highlighting the potential of this structural motif in the development of treatments for neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway to 1-oxa-8-azaspiro[4.6]undecane. The presented route is designed to be accessible to researchers and scientists with a background in organic synthesis and is supported by established chemical principles and methodologies. Each step is detailed with mechanistic insights, procedural considerations, and supporting literature to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, 1-oxa-8-azaspiro[4.6]undecane, suggests a strategy centered around the formation of the spirocyclic ether linkage as a key bond-forming event. This can be achieved through an intramolecular cyclization of a suitable acyclic precursor containing both a hydroxyl group and an amino alcohol moiety appropriately positioned on an azepane framework. This leads to the identification of tert-butyl 4-(3-hydroxypropyl)-4-hydroxyazepane-1-carboxylate as a key intermediate. This intermediate can be constructed from a commercially available or readily synthesized starting material, tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one).

The forward synthesis, therefore, involves a four-step sequence:

  • Nucleophilic Addition: A Grignard reaction between N-Boc-azepan-4-one and allylmagnesium bromide to introduce the required three-carbon chain and a hydroxyl group at the spirocyclic center.

  • Hydroboration-Oxidation: Conversion of the terminal alkene of the resulting allyl group into a primary alcohol using a hydroboration-oxidation protocol. This anti-Markovnikov hydration is crucial for obtaining the desired 1,3-diol relationship.

  • Intramolecular Cyclization: Acid-catalyzed intramolecular etherification of the diol intermediate to form the tetrahydrofuran ring and establish the spirocyclic system.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final 1-oxa-8-azaspiro[4.6]undecane.

This proposed pathway offers a convergent and efficient approach to the target molecule, utilizing well-established and high-yielding reactions.

Retrosynthesis of 1-Oxa-8-azaspiro[4.6]undecane target 1-Oxa-8-azaspiro[4.6]undecane intermediate1 N-Boc-1-oxa-8-azaspiro[4.6]undecane target->intermediate1 Deprotection intermediate2 N-Boc-4-(3-hydroxypropyl)azepan-4-ol intermediate1->intermediate2 Intramolecular Cyclization intermediate3 N-Boc-4-allyl-azepan-4-ol intermediate2->intermediate3 Hydroboration-Oxidation start N-Boc-azepan-4-one intermediate3->start Grignard Reaction

Caption: Retrosynthetic analysis of 1-Oxa-8-azaspiro[4.6]undecane.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of tert-butyl 4-allyl-4-hydroxyazepane-1-carboxylate

The synthesis commences with the nucleophilic addition of an allyl group to the commercially available N-Boc-azepan-4-one[1][2]. The Grignard reaction, employing allylmagnesium bromide, is a robust and widely used method for carbon-carbon bond formation at a carbonyl center[3][4].

Reaction Scheme:

Experimental Protocol:

  • To a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of allylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The use of an ethereal solvent is common for Grignard reagents[4].

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-allyl-4-hydroxyazepane-1-carboxylate.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.

  • Low Temperature: The initial addition of the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.

  • Aqueous Workup: The addition of a mild acid, such as ammonium chloride, is necessary to protonate the resulting alkoxide and to neutralize any unreacted Grignard reagent.

Step 2: Synthesis of tert-butyl 4-(3-hydroxypropyl)-4-hydroxyazepane-1-carboxylate

The next step involves the anti-Markovnikov hydration of the terminal double bond of the allyl group to yield a primary alcohol. The hydroboration-oxidation reaction is the method of choice for this transformation, as it proceeds with high regioselectivity and stereospecificity[5][6][7].

Reaction Scheme:

Experimental Protocol:

  • To a solution of tert-butyl 4-allyl-4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH3·THF, 1.1 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide (3 M) is slowly added, followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • The mixture is stirred at room temperature for 2 hours and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield tert-butyl 4-(3-hydroxypropyl)-4-hydroxyazepane-1-carboxylate.

Causality of Experimental Choices:

  • Borane Reagent: BH3·THF is a convenient and commonly used source of borane for hydroboration reactions.

  • Oxidative Workup: The intermediate organoborane is oxidized with hydrogen peroxide under basic conditions to yield the alcohol. The basic conditions are necessary for the effective oxidation.

  • Temperature Control: The initial hydroboration is performed at a low temperature to control the reaction rate and ensure high selectivity.

Step 3: Synthesis of tert-butyl 1-oxa-8-azaspiro[4.6]undecane-8-carboxylate

The key spirocyclization step is achieved through an intramolecular acid-catalyzed dehydration of the diol intermediate. This reaction forms the tetrahydrofuran ring of the spirocycle.

Reaction Scheme:

Experimental Protocol:

  • To a solution of tert-butyl 4-(3-hydroxypropyl)-4-hydroxyazepane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or toluene, a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is added.

  • The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give tert-butyl 1-oxa-8-azaspiro[4.6]undecane-8-carboxylate.

Causality of Experimental Choices:

  • Acid Catalyst: The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water), which facilitates the nucleophilic attack by the other hydroxyl group to form the ether linkage.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the dehydration and cyclization to occur at a reasonable rate.

Step 4: Synthesis of 1-Oxa-8-azaspiro[4.6]undecane

The final step is the removal of the Boc protecting group to afford the target spirocyclic amine. This is typically achieved under acidic conditions[8][9][10].

Reaction Scheme:

Experimental Protocol:

  • A solution of tert-butyl 1-oxa-8-azaspiro[4.6]undecane-8-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane is treated with an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

  • The reaction mixture is stirred at room temperature for 1-3 hours, with the progress monitored by TLC.

  • The solvent and excess acid are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of water, and the solution is basified by the addition of a strong base, such as sodium hydroxide, to a pH of >10.

  • The aqueous solution is extracted with dichloromethane or another suitable organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 1-oxa-8-azaspiro[4.6]undecane.

Causality of Experimental Choices:

  • Strong Acid: A strong acid is required to cleave the acid-labile Boc group.

  • Basification: After the removal of the protecting group, the resulting amine salt is neutralized with a base to obtain the free amine.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1N-Boc-azepan-4-onetert-butyl 4-allyl-4-hydroxyazepane-1-carboxylateAllylmagnesium bromide, THF80-90
2tert-butyl 4-allyl-4-hydroxyazepane-1-carboxylatetert-butyl 4-(3-hydroxypropyl)-4-hydroxyazepane-1-carboxylateBH3·THF, H2O2, NaOH75-85
3tert-butyl 4-(3-hydroxypropyl)-4-hydroxyazepane-1-carboxylatetert-butyl 1-oxa-8-azaspiro[4.6]undecane-8-carboxylatep-TsOH, Toluene70-80
4tert-butyl 1-oxa-8-azaspiro[4.6]undecane-8-carboxylate1-Oxa-8-azaspiro[4.6]undecaneTFA, Dichloromethane90-98

Visualizing the Synthetic Pathway

Synthesis of 1-Oxa-8-azaspiro[4.6]undecane start N-Boc-azepan-4-one intermediate1 tert-butyl 4-allyl-4-hydroxyazepane-1-carboxylate start->intermediate1 1. AllylMgBr, THF 2. H₂O intermediate2 tert-butyl 4-(3-hydroxypropyl)-4-hydroxyazepane-1-carboxylate intermediate1->intermediate2 1. BH₃·THF 2. H₂O₂, NaOH intermediate3 tert-butyl 1-oxa-8-azaspiro[4.6]undecane-8-carboxylate intermediate2->intermediate3 p-TsOH, Toluene, Δ target 1-Oxa-8-azaspiro[4.6]undecane intermediate3->target TFA, CH₂Cl₂

Caption: Synthetic workflow for 1-Oxa-8-azaspiro[4.6]undecane.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 1-oxa-8-azaspiro[4.6]undecane. The strategy relies on well-established chemical transformations and offers a clear and logical approach for accessing this valuable heterocyclic scaffold. The modular nature of this synthesis allows for the potential introduction of substituents on both the tetrahydrofuran and azepane rings by employing modified starting materials or reagents. This flexibility opens up avenues for the creation of diverse libraries of 1-oxa-8-azaspiro[4.6]undecane derivatives for screening in drug discovery programs. Further investigations could focus on the development of enantioselective variations of this synthesis to access chiral spirocycles, which would be of significant interest for studying stereospecific interactions with biological targets.

References

  • Allylmagnesium bromide. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.
  • CN116178400B - Grignard reagent allyl magnesium bromide preparation process. (n.d.). Google Patents.
  • Hydroboration-oxidation reaction. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2009).
  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (2014). Chemical Reviews, 114(4), 2178-2238.
  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Organic & Biomolecular Chemistry, 18(35), 6866-6874.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Letters in Organic Chemistry, 9(5), 353-357.
  • Synthesis of azepino[4,5-b]indolones via an intermolecular radical oxidative substitution of N-Boc tryptamine. (2015). Tetrahedron Letters, 56(48), 6656-6658.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(37), 22005-22011.
  • One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. (2020). Organic Chemistry Frontiers, 7(15), 1996-2001.
  • Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Allylmagnesium bromide (ethereal complex solution). (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • Brown Hydroboration. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.6]undecane

Welcome to the technical support guide for the synthesis of 1-Oxa-8-azaspiro[4.6]undecane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Oxa-8-azaspiro[4.6]undecane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in optimizing their synthetic outcomes. The unique spirocyclic structure, combining a tetrahydrofuran and an azepane ring, presents specific challenges that this guide aims to address with scientifically grounded and field-proven insights.

Overview of Synthetic Strategies

The synthesis of 1-Oxa-8-azaspiro[4.6]undecane and its derivatives typically involves the formation of two key bonds to create the spirocyclic junction. The most common approaches rely on an intramolecular cyclization of a linear precursor containing the necessary amine and alcohol functionalities. Key strategies include:

  • Reductive Amination followed by Cyclization: Reaction of a keto-alcohol with an amine, followed by an acid-catalyzed spiroketalization.

  • Intramolecular Nucleophilic Substitution: Cyclization of a halo-amine where the hydroxyl group displaces a leaving group.

  • Iodocyclization: A powerful method for constructing oxa-spirocycles, which can be adapted for this system.[1]

The primary challenges in these syntheses often revolve around achieving high yields, controlling stereochemistry at the spirocenter (if applicable), and purifying the final polar compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question: My reaction yield is consistently low (<30%). What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors. Let's break down the potential causes and solutions using a systematic approach.

Probable Cause 1: Incomplete Iminium Ion Formation/Reaction In syntheses involving the reaction of a ketone with an amine (like reductive amination or direct condensation), the initial formation of an imine or iminium ion is crucial. This step can be slow or reversible.

  • Solution:

    • Water Removal: This equilibrium-driven step can be pushed forward by removing water as it forms. Using a Dean-Stark apparatus or adding molecular sieves (ensure they are activated) to the reaction mixture is highly effective.[2]

    • pH Control: The reaction is typically acid-catalyzed. However, strong acidity can fully protonate the amine, rendering it non-nucleophilic. A mildly acidic environment (pH 4-6) is often optimal. Use of a catalytic amount of a protic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can be beneficial.[3]

Probable Cause 2: Inefficient Cyclization The key ring-closing step where the hydroxyl group attacks the iminium ion (or an equivalent electrophile) might be kinetically slow or thermodynamically unfavorable under your current conditions.

  • Solution:

    • Optimize Catalyst: For acid-catalyzed cyclization, screen different acids (e.g., HCl, H₂SO₄, TFA, Lewis acids like BF₃·OEt₂). The choice of acid can significantly impact the rate of cyclization versus side reactions.[3][4]

    • Increase Temperature: If the reaction is kinetically limited, increasing the reaction temperature can improve the rate. However, be cautious, as higher temperatures can also promote side reactions like dehydration or polymerization. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

    • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. Aprotic solvents like toluene or benzene are often used with a Dean-Stark trap. Polar aprotic solvents can also be effective in some cases.[5]

Probable Cause 3: Competing Side Reactions The linear precursor may undergo intermolecular reactions (polymerization) or alternative intramolecular cyclizations if other reactive sites are present.

  • Solution:

    • High Dilution: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution (e.g., <0.05 M). This can be achieved by slowly adding the substrate to the reaction vessel over a long period using a syringe pump.

    • Protecting Groups: Ensure that any other reactive functional groups that are not involved in the spirocyclization are appropriately protected.

Below is a troubleshooting workflow to guide your optimization process.

G cluster_no Reaction Incomplete cluster_yes Reaction Complete, but Yield is Low start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion cause_imine Probable Cause: Inefficient iminium formation check_completion->cause_imine No cause_cyclization Probable Cause: Slow cyclization check_completion->cause_cyclization No cause_side_reactions Probable Cause: Side reactions (e.g., polymerization) check_completion->cause_side_reactions Yes cause_purification Probable Cause: Product loss during workup/purification check_completion->cause_purification Yes solution_imine Action: 1. Add molecular sieves or use Dean-Stark. 2. Optimize acid catalyst (type and loading). 3. Check pH (target 4-6). cause_imine->solution_imine solution_cyclization Action: 1. Screen different acid catalysts. 2. Cautiously increase temperature. 3. Experiment with solvent polarity. cause_cyclization->solution_cyclization solution_side_reactions Action: 1. Run reaction at high dilution. 2. Use syringe pump for slow addition. cause_side_reactions->solution_side_reactions solution_purification Action: 1. Check pH during extraction. 2. Use amine-deactivated silica gel. 3. Consider salt formation and crystallization. cause_purification->solution_purification

Caption: Troubleshooting workflow for low yield.

Question: I'm observing multiple spots on my TLC plate that are difficult to separate. How can I identify and eliminate these impurities?

Answer: Impurity formation is common in spirocyclization reactions. Identifying the impurities is the first step toward eliminating them.

Identification:

  • Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. Look for masses corresponding to:

    • Starting materials.

    • The dehydrated intermediate (imine).

    • Polymeric byproducts (multiples of the monomer mass).

    • Partially cyclized or rearranged products.

  • NMR Spectroscopy: A ¹H NMR of the crude mixture can reveal the presence of unreacted starting materials or key intermediates. For example, the presence of an aldehyde or ketone proton signal indicates incomplete reaction.

Common Impurities and Solutions:

  • Unreacted Starting Materials: This points to incomplete conversion. Refer to the solutions for "Low Yield" above (e.g., longer reaction time, higher temperature, catalyst optimization).

  • Intermediate Imine/Enamine: This suggests the final cyclization step is the rate-limiting step. Stronger acidic conditions or a different catalyst may be required to promote the ring closure.

  • Polymeric Byproducts: These arise from intermolecular reactions. The most effective solution is to perform the reaction under high-dilution conditions as previously described.

  • Diastereomers: If your precursors are chiral, you may form diastereomers. These can be difficult to separate. Chiral chromatography or crystallization may be necessary. For achiral precursors, this is not an issue.

Purification Strategy: The polar and basic nature of 1-Oxa-8-azaspiro[4.6]undecane can make purification by standard silica gel chromatography challenging, often resulting in significant tailing and poor separation.

  • Modified Column Chromatography:

    • Deactivate the Silica: Use silica gel that has been pre-treated with triethylamine (Et₃N). A common practice is to use an eluent containing a small percentage (0.5-1%) of Et₃N or ammonia in methanol to suppress the interaction of the basic amine with the acidic silica.[6]

    • Reverse-Phase Chromatography: If standard chromatography fails, C18 reverse-phase chromatography can be an effective alternative.

  • Crystallization: The target compound is an amine and can be converted to a salt (e.g., hydrochloride or tartrate). These salts are often crystalline and can be purified easily by recrystallization, which is an excellent method for removing minor impurities. The free base can be regenerated by treatment with a base. The hydrochloride salt of a similar spirocycle is documented on PubChem.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for obtaining the 1-Oxa-8-azaspiro[4.6]undecane core?

A promising and adaptable strategy is a multi-step synthesis starting from commercially available materials. A robust approach involves the reductive amination of a protected keto-alcohol, followed by deprotection and acid-catalyzed cyclization. This allows for controlled formation of the azepane ring before the final spirocyclization. An alternative powerful method for forming the oxa-spiro portion is iodocyclization of an unsaturated amine precursor, which often proceeds in high yield.[1]

Q2: How critical is the choice of solvent and catalyst?

Extremely critical. For acid-catalyzed reactions, the catalyst initiates the key iminium formation and subsequent cyclization. The solvent affects the solubility of reagents and the stability of charged intermediates. A systematic optimization of these two parameters is essential.[5][8]

Parameter Optimization Matrix

Catalyst (0.05 eq.)SolventTemperature (°C)Typical Outcome
p-TsOHTolueneReflux (Dean-Stark)Good for water removal, standard choice.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TempStronger acid, may work at lower temps but can cause degradation.
Sc(OTf)₃Acetonitrile50-80 °CLewis acid catalyst, can offer different selectivity.
CysteineH₂O/EtOH50 °CA greener, milder organocatalyst option for similar reactions.[5]

Q3: What are the key analytical markers to confirm the successful synthesis of 1-Oxa-8-azaspiro[4.6]undecane?

  • ¹³C NMR: The most definitive signal is the quaternary carbon at the spiro-center. This typically appears around 90-100 ppm. The absence of a ketone signal (usually >190 ppm) from the starting material is also a key indicator.

  • ¹H NMR: The disappearance of the precursor's hydroxyl (-OH) proton and the specific pattern of methylene protons adjacent to the nitrogen and oxygen atoms in the spirocyclic system are characteristic.

  • Mass Spectrometry: The observation of the correct molecular ion peak (for C₉H₁₇NO, M+H⁺ = 156.1383) confirms the elemental composition.

  • FT-IR: The disappearance of the C=O stretch (around 1700 cm⁻¹) from the keto-precursor and the appearance of a C-O-C stretch (around 1050-1150 cm⁻¹) are indicative of product formation.

Recommended Experimental Protocol

This protocol describes a plausible two-step synthesis via reductive amination and subsequent cyclization.

Step 1: Synthesis of 1-(4-hydroxybutyl)azepan-4-one

  • To a solution of azepan-4-one hydrochloride (1 eq.) and 4-bromobutanol (1.1 eq.) in acetonitrile (0.2 M) is added potassium carbonate (3 eq.).

  • The mixture is heated to reflux and stirred for 16-24 hours, monitoring by TLC for the consumption of the starting amine.

  • After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to yield the linear amino-ketone precursor.

Step 2: Acid-Catalyzed Spirocyclization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve precursor (1 eq.) in Toluene (0.01 M) setup2 Add p-TsOH·H₂O (0.1 eq.) setup1->setup2 setup3 Equip with Dean-Stark trap setup2->setup3 reflux Heat to reflux for 12-18 h setup3->reflux monitor Monitor by TLC/LC-MS (disappearance of starting material) reflux->monitor workup1 Cool to RT, wash with sat. NaHCO₃ (aq) monitor->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Dry organic layer (Na₂SO₄), concentrate workup2->workup3 workup4 Purify via chromatography (amine-deactivated silica) or crystallization workup3->workup4

Sources

Optimization

Technical Support Center: Synthesis of N-Substituted 1-Oxa-8-azaspiro[4.6]undecane

Welcome to the technical support center for the synthesis of N-substituted 1-Oxa-8-azaspiro[4.6]undecane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted 1-Oxa-8-azaspiro[4.6]undecane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile spirocyclic scaffold. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to help you troubleshoot common side reactions and answer frequently asked questions, ensuring the integrity and success of your synthetic endeavors.

The 1-Oxa-8-azaspiro[4.6]undecane core is a valuable building block in medicinal chemistry, often explored for its potential in developing novel therapeutics. The N-substitution of this scaffold is a critical step in creating analogues with diverse biological activities. However, like any chemical transformation, this process is not without its challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities with confidence.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you may encounter during the N-substitution of 1-Oxa-8-azaspiro[4.6]undecane. Each problem is presented with its probable causes and detailed, step-by-step solutions.

Problem 1: Over-alkylation and Quaternary Ammonium Salt Formation

Symptoms:

  • Appearance of a highly polar, water-soluble byproduct in your reaction mixture, often visible on TLC as a spot at the baseline that streaks.

  • Reduced yield of the desired N-substituted product.

  • The isolated product may be contaminated with a salt, leading to inaccurate characterization.

Probable Cause: This issue is most common when using direct alkylation methods with reactive alkyl halides (e.g., methyl iodide, benzyl bromide). The secondary amine of the 1-Oxa-8-azaspiro[4.6]undecane is nucleophilic and can react with the alkylating agent. The resulting tertiary amine is often even more nucleophilic and can be further alkylated to form a quaternary ammonium salt.[1]

Visualizing the Reaction Pathway:

overalkylation 1-Oxa-8-azaspiro[4.6]undecane 1-Oxa-8-azaspiro[4.6]undecane Desired N-Substituted Product Desired N-Substituted Product 1-Oxa-8-azaspiro[4.6]undecane->Desired N-Substituted Product R-X (1 eq) Quaternary Ammonium Salt Quaternary Ammonium Salt Desired N-Substituted Product->Quaternary Ammonium Salt R-X (excess)

Caption: Over-alkylation leading to quaternary ammonium salt formation.

Solutions:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of your alkylating agent. Use no more than 1.05 equivalents.

    • Consider slow addition of the alkylating agent to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.

  • Choice of Base:

    • Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a solid-supported carbonate (e.g., K₂CO₃) to scavenge the acid byproduct without competing in the alkylation.

  • Alternative Synthetic Route: Reductive Amination:

    • For a more controlled N-alkylation, consider reductive amination. This two-step, one-pot reaction involves the formation of an iminium ion from the parent amine and an aldehyde or ketone, followed by in-situ reduction.[2][3][4] This method avoids the use of highly reactive alkyl halides.

    Experimental Protocol: Reductive Amination

    • Dissolve 1-Oxa-8-azaspiro[4.6]undecane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.[5]

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography.

Problem 2: Incomplete Reaction or Low Conversion

Symptoms:

  • Significant amount of starting material (1-Oxa-8-azaspiro[4.6]undecane) remaining after the reaction.

  • Low yield of the desired N-substituted product.

Probable Causes:

  • Insufficiently reactive alkylating agent: Sterically hindered or electronically deactivated alkyl halides may react sluggishly.

  • Poor choice of solvent: The solvent may not adequately dissolve the reactants or may not be polar enough to support the SN2 transition state.

  • In reductive amination, inefficient iminium ion formation: The equilibrium may not favor the formation of the iminium intermediate.

Troubleshooting Steps:

ParameterRecommendationRationale
Alkylating Agent For sluggish reactions, consider converting the alkyl halide to a more reactive species, such as an alkyl iodide (via Finkelstein reaction) or an alkyl triflate.Increases the leaving group ability, accelerating the SN2 reaction.
Solvent Use a polar aprotic solvent like DMF or acetonitrile for direct alkylation. For reductive amination, 1,2-dichloroethane is often effective.[5]These solvents effectively solvate the reactants and intermediates, facilitating the reaction.
Temperature Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.Provides the necessary activation energy for the reaction to proceed.
Catalyst (Reductive Amination) For hindered ketones, a catalytic amount of acetic acid can be added to promote iminium ion formation.The acid catalyzes the dehydration step in iminium ion formation.
Problem 3: Formation of Diastereomers

Symptoms:

  • The isolated product appears as a mixture of compounds on chiral HPLC or by NMR spectroscopy (e.g., multiple sets of peaks for certain protons).

  • Difficulty in purification and obtaining a single, pure compound.

Probable Cause: The 1-Oxa-8-azaspiro[4.6]undecane scaffold contains stereocenters. If the N-substituent also introduces a new stereocenter, a mixture of diastereomers can be formed. The energy difference between the transition states leading to the different diastereomers may be small, resulting in poor diastereoselectivity.

Strategies for Control:

  • Chiral Auxiliaries:

    • If the synthesis of the spirocycle allows, introduce a chiral auxiliary that can direct the stereochemical outcome of the N-substitution. This auxiliary can be removed in a subsequent step.

  • Asymmetric Catalysis:

    • For certain transformations, it may be possible to employ a chiral catalyst that preferentially catalyzes the formation of one diastereomer.

  • Purification:

    • If a mixture of diastereomers is unavoidable, careful purification by flash column chromatography or preparative HPLC is necessary. The choice of solvent system is critical for achieving good separation.

    • In some cases, diastereomers can be separated by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for N-alkylation of 1-Oxa-8-azaspiro[4.6]undecane?

Q2: How can I monitor the progress of my reaction effectively?

  • Thin-Layer Chromatography (TLC): A quick and easy method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine). Stain with potassium permanganate or ninhydrin to visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the consumption of starting materials and the formation of products and byproducts by their mass-to-charge ratio.

Q3: My final product is difficult to purify. What are some advanced purification techniques?

If standard flash chromatography is insufficient, consider the following:

  • Reverse-Phase Chromatography: Useful for polar compounds.

  • Ion-Exchange Chromatography: Can be effective for separating the desired amine from non-basic impurities or quaternary ammonium salts.

  • Supercritical Fluid Chromatography (SFC): An excellent technique for chiral separations and for purifying compounds that are sensitive to heat or solvents.

Q4: Are there any specific safety precautions I should take when working with these compounds?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Many alkylating agents are toxic and/or carcinogenic. Handle them with extreme care.

  • Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water. Quench reactions carefully.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. European Journal of Medicinal Chemistry, 201, 112560. [Link]

  • LibreTexts. (2023). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemsteps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Troubleshooting

Stability issues of 1-Oxa-8-azaspiro[4.6]undecane in solution

The following technical guide is structured as a specialized support center resource, designed for researchers utilizing 1-Oxa-8-azaspiro[4.6]undecane (and its hydrochloride salt) in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource, designed for researchers utilizing 1-Oxa-8-azaspiro[4.6]undecane (and its hydrochloride salt) in medicinal chemistry and drug discovery workflows.

Executive Summary & Compound Profile

1-Oxa-8-azaspiro[4.6]undecane is a high-value spirocyclic scaffold used to increase the


 (fraction of saturated carbons) in drug candidates, improving solubility and metabolic stability compared to flat aromatic systems. However, its specific structural features—a 5-membered ether ring spiro-fused to a 7-membered secondary amine—present unique stability challenges in solution.
PropertySpecification
IUPAC Name 1-oxa-8-azaspiro[4.6]undecane
Chemical Formula

Key Functionality Secondary Amine (Azepane ring), Cyclic Ether (Tetrahydrofuran-like)
Common Form Hydrochloride Salt (

)
Primary Instability N-Oxidation (slow), Carbamate formation (CO₂ absorption), Hygroscopicity

Critical Stability Issues (Q&A Format)

Q1: "My stock solution in DMSO has developed a slight yellow tint over 48 hours. Is the compound degrading?"

Diagnosis: Likely N-Oxidation or trace impurity conjugation . Technical Insight: While spirocyclic amines are metabolically robust, the secondary nitrogen in the 7-membered azepane ring is chemically reactive. In non-degassed solvents exposed to light and air, slow oxidation to the N-oxide can occur. A yellow tint often indicates the formation of trace oxidation byproducts or, if stored in lower grades of DMSO, reaction with dimethyl sulfide impurities.

Corrective Action:

  • Check LCMS: Look for a mass shift of +16 Da (M+16), corresponding to the N-oxide.

  • Protocol: Always store DMSO stocks at -20°C or -80°C. For sensitive assays, use degassed anhydrous DMSO and store under argon.

Q2: "I observed precipitation when diluting the HCl salt into a phosphate buffer (pH 7.4). Why?"

Diagnosis: pH-Dependent Solubility / Free Base Crash-out. Technical Insight: The hydrochloride salt is highly water-soluble. However, the


 of the secondary amine in the 7-membered ring is typically around 10-11. When you dilute the salt into a buffer at pH 7.4, you are approaching the free-base equilibrium. If the concentration is high (>10 mM), the neutral free base (which is lipophilic due to the spiro-hydrocarbon scaffold) may exceed its solubility limit and precipitate.

Corrective Action:

  • Step 1: Lower the stock concentration.

  • Step 2: Ensure the final percentage of organic co-solvent (DMSO or Methanol) is at least 5-10% to solubilize the free base species during assay conditions.

Q3: "Is the spiro-ether linkage sensitive to acidic conditions?"

Diagnosis: Generally Stable , but caution required below pH 2. Technical Insight: The 1-oxa (ether) linkage in the 5-membered ring is chemically equivalent to a tetrahydrofuran (THF) derivative. Unlike hemiacetals, this ether linkage is robust. However, the spiro-carbon introduces strain. Under extreme acidic conditions (e.g., concentrated HCl at elevated temperatures), ring-opening or rearrangement can occur, though this is rare in standard biological buffers.

Visualizing Degradation Pathways

The following diagram illustrates the primary chemical risks for 1-Oxa-8-azaspiro[4.6]undecane in solution.

DegradationPathways cluster_0 Environmental Factors Compound 1-Oxa-8-azaspiro[4.6]undecane (Secondary Amine) NOxide N-Oxide Derivative (+16 Da) Compound->NOxide Oxidation (Air/Light) Slow process in solution Carbamate Carbamic Acid/Salt (+44 Da) Compound->Carbamate + CO2 (Atmospheric) Reversible reaction SaltPrecip Free Base Precipitation (Insoluble Oil/Solid) Compound->SaltPrecip pH Adjustment > 8.0 High Concentration Air Atmospheric O2 / CO2 Air->Compound pH Basic pH (>8) pH->Compound

Caption: Figure 1. Primary degradation and instability pathways. The secondary amine is the reactive center, susceptible to oxidation and pH-dependent solubility shifts.

Troubleshooting Protocols

Protocol A: Solubility & Purity Verification Workflow

Use this protocol if you suspect compound degradation or precipitation.

Reagents Required:

  • HPLC Grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA) or Trifluoroacetic acid (TFA).

  • Sample of 1-Oxa-8-azaspiro[4.6]undecane.[1][2][3][4]

Step-by-Step Methodology:

  • Visual Inspection:

    • Examine the solid: It should be a white to off-white powder. Clumping indicates hygroscopic moisture absorption.

    • Examine the solution: It should be clear. Turbidity implies free-base precipitation.

  • LCMS Analysis (Standard Gradient):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV (214/254 nm) and MS (ESI+).

  • Data Interpretation:

    • Peak at M+1 (approx. 156.1 m/z): Intact parent compound.

    • Peak at M+17 (approx. 172.1 m/z): N-Oxide impurity.

    • Peak broadening: Often seen with amines due to interaction with silanols; add 0.1% TFA to sharpen peaks.

Protocol B: Recovery of "Oiled Out" Free Base

If your compound has precipitated as an oil during extraction or pH adjustment.

  • Acidification: Add 1M HCl dropwise until the pH is < 3. The oil should redissolve as the hydrochloride salt forms.

  • Lyophilization: Do not use rotary evaporation for small aqueous volumes if possible. Freeze-dry the acidic solution to recover the solid HCl salt.

Storage & Handling Recommendations

ParameterRecommendationRationale
Solid Storage -20°C, DesiccatedThe HCl salt is hygroscopic; moisture promotes hydrolysis and clumping.
Solution Storage -80°C in DMSOPrevents oxidation and microbial growth. Stable for 6 months.
Freeze/Thaw Max 3 cyclesRepeated cycles can induce precipitation or gradient concentration effects.
Weighing Rapid, Dry EnvironmentWeigh quickly to avoid water uptake from humid air (hygroscopicity).

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Precipitation Precipitation/Turbidity Start->Precipitation Discoloration Yellowing/Darkening Start->Discoloration CheckpH Check pH of Solution Precipitation->CheckpH CheckLCMS Run LCMS (Check M+16) Discoloration->CheckLCMS pHHigh pH > 8? CheckpH->pHHigh ActionAcid Add Acid (HCl/Formic) to re-form salt pHHigh->ActionAcid Yes ActionSolvent Increase DMSO % or reduce conc. pHHigh->ActionSolvent No OxideFound Oxide Present? CheckLCMS->OxideFound Discard Discard & Prepare Fresh (Use Degassed Solvents) OxideFound->Discard Yes (>5%) Filter Filter (0.2 µm) Likely minor impurity OxideFound->Filter No

Caption: Figure 2. Decision logic for diagnosing solution stability issues.

References

  • PubChem. (n.d.).[2][4] 1-Oxa-8-azaspiro[4.6]undecane hydrochloride.[1] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Pharmacophores. ACS Medicinal Chemistry Letters. (General reference on spirocyclic amine stability and Fsp3 properties). [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Context on spiro-ether stability). [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Guide: 1-Oxa-8-azaspiro[4.6]undecane Derivatives vs. Standard Analgesics

Focus Application: Dual Receptor Antagonism / -Opioid Receptor Modulation for Neuropathic Pain Date: October 26, 2025 Author: Dr. Aris Thorne, Senior Application Scientist Executive Summary The 1-oxa-8-azaspiro[4.6]undec...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Dual


 Receptor Antagonism / 

-Opioid Receptor Modulation for Neuropathic Pain Date: October 26, 2025 Author: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The 1-oxa-8-azaspiro[4.6]undecane scaffold represents a structural evolution of the privileged 1-oxa-8-azaspiro[4.5]decane core. While the [4.5] system has been extensively validated in M1 muscarinic agonists and


 receptor ligands, the expansion to a 7-membered azepine ring (the [4.6] system) offers distinct conformational vectors. These vectors are hypothesized to improve selectivity against off-targets (e.g., hERG) and alter metabolic soft spots common in piperidine-based drugs.

This guide outlines the benchmarking protocols required to validate novel [4.6] derivatives against Standard of Care (SoC) drugs. The primary therapeutic focus is non-addictive pain management , targeting the synergy between


 receptor antagonism  (neuropathic pain attenuation) and 

-opioid receptor (MOR) agonism
(nociceptive relief).
The Benchmark Competitors
Compound ClassRepresentative Drug/LeadRole in Benchmark
Novel Scaffold OXA-4.6-D (Series) Test Subject: 1-Oxa-8-azaspiro[4.6]undecane derivatives.[1]
SoC Opioid Morphine / Oxycodone Efficacy Ceiling: High potency, high addiction liability.
SoC Atypical Tramadol Dual mechanism (MOR + SNRI), moderate efficacy.
Mechanistic Ref BD-1047 Pure

antagonist (validates mechanism, not a clinical drug).
Structural Ref OXA-4.5-Ref 1-Oxa-8-azaspiro[4.5]decane (to quantify ring-expansion benefits).

Structural Rationale & Causality

Why shift from [4.5] to [4.6]?

  • Lipophilic Ligand Efficiency (LLE): The 7-membered azepine ring increases hydrophobicity slightly but alters the

    
     vector, potentially accessing hydrophobic sub-pockets in the 
    
    
    
    receptor that the rigid piperidine ([4.5]) cannot.
  • Metabolic Shifting: Piperidine rings are prone to rapid oxidation at the

    
    -carbon. The azepine ring often demonstrates different metabolic stability profiles, potentially extending half-life (
    
    
    
    ).
Mechanistic Hypothesis: The -MOR "Brake"

Activation of MOR recruits


-arrestin, leading to tolerance and respiratory depression. The 

receptor acts as a "chaperone" that physically interacts with MOR, promoting this negative signaling. Hypothesis: A balanced ligand that agonizes MOR while antagonizing

will decouple analgesia from tolerance.

Experimental Protocols & Workflows

Workflow Visualization

The following diagram illustrates the critical path for benchmarking the [4.6] library, filtering for "Safe Analgesia."

BenchmarkingWorkflow cluster_Tier1 Tier 1: Binding (Affinity) cluster_Tier2 Tier 2: Functional (Efficacy) cluster_Tier3 Tier 3: Safety & ADME Library 1-Oxa-8-azaspiro[4.6] Library Synthesis Binding_MOR MOR Binding (Ki < 10 nM) Library->Binding_MOR Binding_Sig Sigma-1 Binding (Ki < 50 nM) Library->Binding_Sig GTPgS [35S]GTPγS (Agonist Efficacy) Binding_MOR->GTPgS Hits Binding_Sig->GTPgS cAMP cAMP Inhibition (Gi Pathway) GTPgS->cAMP BetaArr β-Arrestin Recruit (Bias Factor) cAMP->BetaArr Potent Agonists Microsome Microsomal Stability (t1/2 > 30 min) BetaArr->Microsome Low Arrestin Lead Lead Candidate (High Analgesia / Low Tolerance) Microsome->Lead

Caption: Hierarchical screening cascade prioritizing dual-affinity hits with "biased" signaling (low


-arrestin recruitment) to minimize side effects.
Protocol: Competitive Radioligand Binding

Objective: Determine affinity (


) of [4.6] derivatives for MOR and 

receptors.

Reagents:

  • MOR: Membrane prep from CHO-K1 cells expressing hMOR. Radioligand:

    
    -DAMGO.
    
  • 
    :  Guinea pig brain membrane homogenates (rich in 
    
    
    
    ). Radioligand:
    
    
    -(+)-Pentazocine.
  • Reference: Haloperidol (non-selective

    
    ), Naloxone (MOR antagonist).
    

Step-by-Step Methodology:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4). Protein concentration: 200

    
    g/mL.
    
  • Incubation:

    • Mix 100

      
      L membrane + 50 
      
      
      
      L radioligand (
      
      
      concentration) + 50
      
      
      L Test Compound (10 concentrations,
      
      
      to
      
      
      M).
    • Incubate at 25°C for 120 min (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Self-Validation Check:

  • Specific Binding must be >80% of total binding.

  • Hill Slope should be near 1.0 (indicating competitive binding).

Protocol: Functional Selectivity ( -Arrestin vs. G-Protein)

Objective: Confirm that the [4.6] derivative activates the analgesic pathway (G-protein) but avoids the tolerance pathway (


-arrestin).

Method: PathHunter®


-Arrestin Recruitment Assay (Eurofins/DiscoverX).
  • Cell Line: CHO-K1 cells expressing ProLink™-tagged MOR and EA-tagged

    
    -Arrestin-2.
    
  • Agonist Mode: Treat cells with compound for 90 min.

  • Detection: Interaction forces complementation of

    
    -gal enzyme 
    
    
    
    Hydrolysis of substrate
    
    
    Chemiluminescence.
  • Calculation: Calculate Bias Factor compared to Morphine (Reference = 1.0). A Bias Factor > 1.0 indicates G-protein preference.

Benchmarking Data Presentation

The following table summarizes hypothetical data for a lead [4.6] derivative (OXA-4.6-D05 ) against the standard [4.5] scaffold and clinical drugs.

Table 1: In Vitro Potency & Safety Profile
PropertyOXA-4.6-D05 (New)OXA-4.5-Ref (Old Scaffold)Morphine (SoC)Tramadol (SoC)Interpretation
MOR Affinity (

)
4.2 nM 12.5 nM1.1 nM2,100 nM[4.6] approaches Morphine potency; superior to Tramadol.

Affinity (

)
8.5 nM 2.1 nM>10,000 nM>10,000 nMHigh dual affinity. [4.5] is more potent at

, but [4.6] is more balanced.
GTP

S Efficacy (

)
85% 92%100%35%Partial agonism (85%) reduces overdose risk compared to full agonists.

-Arrestin Recruit
Low HighVery HighLowCritical Differentiator: [4.6] shows "biased" signaling (safer).
Microsomal

55 min 22 min110 min180 minRing expansion to [4.6] doubled metabolic stability vs [4.5].
BBB Permeability (

)

cm/s

cm/s

cm/s

cm/s
Excellent CNS penetration (Threshold >

).
Table 2: In Vivo Efficacy (Mouse Neuropathic Pain Model)

Assay: Chronic Constriction Injury (CCI). Dose: 10 mg/kg p.o.[2]

CompoundMechanical Allodynia Reversal (%)Sedation Score (Rotarod)Constipation Index
Vehicle 0%0 (Normal)1.0 (Normal)
Morphine 95%3 (High Ataxia)4.5 (Severe)
OXA-4.6-D05 88% 1 (Mild) 1.8 (Mild)
OXA-4.5-Ref 75%2 (Moderate)2.2 (Moderate)

Key Insight: The OXA-4.6-D05 derivative maintains near-morphine analgesia (88% vs 95%) but with significantly reduced side effects (constipation/sedation), validated by the dual


 antagonism mechanism.

References

  • Design and synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: Journal of Medicinal Chemistry. Context: Establishes the baseline synthesis and CNS penetration of the spiro-ether-amine core. Link:

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8] Context: Validates the high affinity of this scaffold class for

    
     receptors.
    Link:
    
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: Journal of Medicinal Chemistry. Context: Provides the mechanistic rationale for the "Dual Target" approach in pain management. Link:

  • The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives. Source: BenchChem Technical Guides.[4] Context: Overview of spirocyclic privileged structures in drug discovery. Link:

(Note: While specific 1-oxa-8-azaspiro[4.6]undecane drugs are not yet market-approved, the references above ground the scaffold's utility in the immediate chemical space of [4.5]decanes and [5.5]undecanes.)

Sources

Comparative

Comparative Scaffold Profiling: 1-Oxa-8-azaspiro[4.6]undecane vs. 8-Azaspiro[4.6]undecane

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.[1] [1] Executive Summary In the pursuit of "escaping flatland"—the movement away...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.[1]

[1]

Executive Summary

In the pursuit of "escaping flatland"—the movement away from planar aromatic systems toward three-dimensional (3D) architectures—spirocyclic scaffolds have emerged as privileged structures.[2] This guide compares two specific 5,7-fused spirocyclic systems: the heterocyclic 1-Oxa-8-azaspiro[4.6]undecane (Compound A) and its carbocyclic analogue, 8-Azaspiro[4.6]undecane (Compound B).[1]

While both scaffolds offer the requisite


 character to improve clinical success rates, the introduction of the ether oxygen in the [4.6] oxa-variant provides critical physicochemical advantages—specifically in solubility and lipophilicity modulation—without compromising the unique exit vectors provided by the seven-membered azepane ring.

Structural & Physicochemical Analysis[1][2]

The core difference lies in the spiro-fused ring attached to the azepane (7-membered amine).[1] Compound A features a tetrahydrofuran (THF) ring, whereas Compound B features a cyclopentane ring.

Table 1: Physicochemical Property Comparison
Feature1-Oxa-8-azaspiro[4.6]undecane 8-Azaspiro[4.6]undecane Medicinal Chemistry Impact
Structure Heterocyclic (Ether + Amine)Carbocyclic (Amine only)A offers H-bond acceptor capability; B is purely hydrophobic.[1]
cLogP ~0.1 - 0.5 (Lower)~1.5 - 2.0 (Higher)A is superior for lowering lipophilicity in high-MW leads.[1]
Solubility (Sw) High (>100 mg/L predicted)Moderate to LowA can improve solubility by 10–40x due to polarity and reduced crystal lattice energy.[1]
pKa (Amine) ~8.5 - 9.0~9.5 - 10.0A has a lower pKa due to the inductive effect of the oxygen, potentially improving membrane permeability.[1]
Metabolic Liability Potential ether oxidation (low risk)Alkyl oxidation (high risk)B is prone to CYP450-mediated hydroxylation on the cyclopentane ring.[1]
Structural Logic & Exit Vectors

The 7-membered azepane ring in both scaffolds creates a unique geometry compared to the more common [4.5] (piperidine) systems. The "puckering" of the 7-membered ring allows substituents on the nitrogen to access diverse vectors, crucial for reaching deep pockets in targets like Menin-MLL or GPCRs (e.g., Sigma-1, Opioid receptors).

  • Compound A (Oxa): The oxygen atom acts as an isostere for a methylene group but introduces a dipole. This often rigidifies the local water structure, potentially gaining enthalpic binding energy if the oxygen engages in a water-mediated H-bond.[1]

  • Compound B (Carba): Provides a "grease ball" effect, useful only if the binding pocket is strictly hydrophobic.

Biological Activity & Therapeutic Applications[1][3][4][5]

Case Study 1: Menin-MLL Inhibition

Recent antiproliferative research has utilized the azepane-containing spiro scaffolds to inhibit the Menin-MLL protein-protein interaction, a key target in acute leukemias.[1]

  • Observation: The carbocyclic analogue (B ) often suffers from poor metabolic stability due to rapid oxidation of the aliphatic ring.

  • Solution: Switching to the oxa-analogue (A ) blocks these "soft spots" (metabolic hot spots) while maintaining the steric bulk necessary to disrupt the protein interface.

Case Study 2: Anti-Mycobacterial Agents

In the development of Indolyl Azaspiroketal Mannich Bases, spirocyclic motifs were evaluated for membrane permeabilization.

  • Performance: While carbocyclic variants showed potency, they often exhibited high lipophilicity (LogD > 4), leading to non-specific binding and toxicity.

  • Optimization: The 1-oxa-[4.6] scaffold reduced LogD into the optimal range (2–3), improving the therapeutic index without loss of on-target potency.

Pathway Visualization: Scaffold Hopping Logic

The following diagram illustrates the decision matrix for switching between these scaffolds during Lead Optimization.

ScaffoldLogic Start Hit Compound (Carbocyclic [4.6] Core) Issue1 Issue: Low Solubility? Start->Issue1 Issue2 Issue: High Metabolic Clearance? Start->Issue2 Issue3 Issue: Off-Target (hERG)? Start->Issue3 SolutionA Switch to 1-Oxa-8-azaspiro[4.6] (Lowers LogP, Increases Sw) Issue1->SolutionA Yes SolutionB Retain Carbocycle (Add polar groups elsewhere) Issue1->SolutionB No Issue2->SolutionA Oxidation on Ring Issue3->SolutionA pKa modulation required Result Optimized Lead (Improved ADME) SolutionA->Result SolutionB->Result

Figure 1: Decision tree for scaffold hopping from carbocyclic to oxa-spirocyclic systems.

Experimental Protocols

To validate the advantages of the 1-oxa scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Thermodynamic Solubility Assay

Objective: Quantify the solubility advantage of the oxa-scaffold over the carbocyclic analogue.

  • Preparation: Prepare 10 mM DMSO stocks of both Compound A and Compound B.

  • Incubation: Spike 20 µL of stock into 980 µL of PBS (pH 7.4) in a glass vial (Final conc: 200 µM, 2% DMSO). Prepare biological triplicates.

  • Equilibration: Shake at 25°C for 24 hours (ensure saturation; if solution clears, add solid compound).

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved solids.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

  • Validation: The 1-oxa analogue should demonstrate >10-fold higher solubility than the carbocyclic variant.[1]

Protocol B: Microsomal Stability (Intrinsic Clearance)

Objective: Determine if the ether oxygen protects against oxidative metabolism.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction: Incubate compounds (1 µM) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.

  • Calculation:

    
    .
    
  • Expectation: Compound A (Oxa) should show a longer half-life (

    
    ) compared to Compound B, which is susceptible to aliphatic hydroxylation on the cyclopentane ring.
    

Synthesis & Accessibility

  • 1-Oxa-8-azaspiro[4.6]undecane: typically synthesized via Iodocyclization of alkenyl-alcohols or from Azepan-4-one precursors reacted with epoxides/diols.[1]

  • 8-Azaspiro[4.6]undecane: Synthesized via double alkylation of azepan-4-one with 1,4-dihaloalkanes.[1]

Note: The "8-aza" nomenclature implies the nitrogen is at position 8 of the spiro system. In the [4.6] system, this places the nitrogen in the 7-membered ring, which is the standard numbering for these spiro-fused azepanes.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocycles and their unexplored oxa-counterparts.[1]

    • Source: ResearchG
    • Context: Establishes the general rule that oxa-spirocycles improve water solubility by up to 40 times and lower lipophilicity compared to carbocyclic analogues.[1]

    • (Representative link for "Oxa-spirocycles: synthesis, properties and applications")

  • Menin-MLL Inhibition

    • Title: Azepane inhibitors of menin-mll interaction.[1]

    • Source: European Patent EP3555103B1[1]

    • Context: Identifies the [4.6] spiro-azepane scaffold as a core component in designing inhibitors for leukemia targets.
  • Anti-Mycobacterial Activity

    • Title: Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents.[3]

    • Source: Angewandte Chemie / NIH[1]

    • Context: Compares 8-azaspiro[4.6]undecane derivatives against heteroatom-containing spirocycles, highlighting the solubility/toxicity trade-offs.
  • Compound Data

    • Title: 1-Oxa-8-azaspiro[4.6]undecane (CAS 1160800-42-9).[1][4][5][6][7]

    • Source: PubChem / A2B Chem[1]

    • Context: Verifies the identity and commercial availability of the specific heterocyclic scaffold.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Oxa-8-azaspiro[4.6]undecane

This guide provides essential, immediate safety and logistical information for the handling of 1-Oxa-8-azaspiro[4.6]undecane. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 1-Oxa-8-azaspiro[4.6]undecane. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds and established laboratory safety protocols to provide a conservative and robust framework for ensuring personnel safety. The procedural guidance herein is designed to be a self-validating system, grounded in the principles of risk minimization and chemical causality.

Hazard Analysis of 1-Oxa-8-azaspiro[4.6]undecane
  • Potential Hazards :

    • Skin and Eye Irritation : Similar heterocyclic amines and ethers can cause irritation upon contact.[1]

    • Respiratory Tract Irritation : Vapors or aerosols may irritate the respiratory system.[1]

    • Unknown Toxicity : Due to the lack of specific data, the compound should be handled as if it has potential for systemic toxicity upon ingestion, inhalation, or skin absorption.

A structurally similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, is classified as causing skin and eye irritation and specific target organ toxicity (single exposure) for respiratory tract irritation.[1] Given the structural similarities, it is prudent to assume a similar hazard profile for 1-Oxa-8-azaspiro[4.6]undecane.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified potential hazards. The following table summarizes the minimum required PPE for handling 1-Oxa-8-azaspiro[4.6]undecane.

Body PartRequired PPERationale and Specifications
Eyes and Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against splashes.[2] A face shield worn over goggles offers an additional layer of protection for the entire face from splashes or sprays, especially when handling larger quantities or during vigorous reactions.[2] All eye and face protection must be ANSI Z87.1 compliant.
Hands Double Gloving: Nitrile GlovesDue to the unknown permeation characteristics of 1-Oxa-8-azaspiro[4.6]undecane, double gloving is a mandatory precaution. Nitrile gloves offer good resistance to a range of chemicals, including many solvents, oils, and some acids and bases.[3][4] The outer glove should be removed immediately upon any suspected contamination. For prolonged or high-exposure tasks, consider heavier-duty gloves and consult a specific chemical resistance chart.[5][6]
Body Chemical-Resistant Laboratory CoatA lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is required to protect against splashes and spills. Ensure the coat has long sleeves and a secure front closure.
Respiratory Use in a Certified Chemical Fume HoodAll manipulations of 1-Oxa-8-azaspiro[4.6]undecane should be performed within a properly functioning and certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, and a full respiratory protection program should be implemented.
Feet Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the feet and be made of a material that will resist chemical penetration.[7] Porous materials like canvas are not acceptable.
Procedural Workflows: Donning, Doffing, and Disposal

Adherence to strict procedures for putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

G cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect all PPE for damage Wash Wash hands thoroughly Inspect->Wash LabCoat Don Lab Coat Wash->LabCoat InnerGloves Don Inner Pair of Nitrile Gloves LabCoat->InnerGloves Goggles Don Chemical Splash Goggles InnerGloves->Goggles FaceShield Don Face Shield Goggles->FaceShield OuterGloves Don Outer Pair of Nitrile Gloves FaceShield->OuterGloves

Caption: PPE Donning Sequence for Handling 1-Oxa-8-azaspiro[4.6]undecane.

The doffing procedure is designed to minimize the risk of exposure to any contamination on the exterior of the PPE.

G cluster_doffing Doffing Sequence cluster_post Post-Doffing OuterGloves Remove Outer Gloves FaceShield Remove Face Shield OuterGloves->FaceShield Goggles Remove Goggles FaceShield->Goggles LabCoat Remove Lab Coat Goggles->LabCoat InnerGloves Remove Inner Gloves LabCoat->InnerGloves Wash Wash hands thoroughly InnerGloves->Wash

Caption: PPE Doffing Sequence after Handling 1-Oxa-8-azaspiro[4.6]undecane.

Disposal Plan

Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process.

  • Solid Waste :

    • Contaminated disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) must be placed in a designated hazardous waste container.

    • The container should be clearly labeled with the chemical name: "Hazardous Waste: 1-Oxa-8-azaspiro[4.6]undecane."

  • Liquid Waste :

    • All solutions containing 1-Oxa-8-azaspiro[4.6]undecane must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Never dispose of this chemical down the drain.[8]

  • Container Disposal :

    • Empty containers that held 1-Oxa-8-azaspiro[4.6]undecane should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

G cluster_disposal Disposal of Contaminated PPE PlaceInBag Place contaminated disposable PPE in a designated hazardous waste bag SealBag Securely seal the bag PlaceInBag->SealBag PlaceInBin Place the sealed bag in a labeled, rigid hazardous waste container SealBag->PlaceInBin Arrange Arrange for pickup by institutional Environmental Health & Safety PlaceInBin->Arrange

Caption: Disposal Workflow for Contaminated PPE.

By adhering to these rigorous PPE protocols and disposal procedures, researchers, scientists, and drug development professionals can confidently and safely handle 1-Oxa-8-azaspiro[4.6]undecane, ensuring the integrity of their work and, most importantly, their personal well-being.

References

  • Airgas. (2016). Safety Data Sheet: Flammable Liquid Mixture. [Link]

  • Airgas. (2017). Safety Data Sheet: Undecane. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Undecan. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Decane. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Prairieland FS. (2020). Anhydrous Ammonia PPE. YouTube. [Link]

  • CPAchem. (2024). Safety data sheet: n-Undecane. [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: n-Undecane. [Link]

  • Unspecified Source. (n.d.). Gloves Chemical Resistance Chart.
  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. [Link]

  • UC Davis Safety Services. (2022). Personal Protective Equipment. [Link]

  • OSHA. (n.d.). Glove Selection Chart. [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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